molecular formula C22H20ClN5O2S B2755089 6-((5-((3-chlorobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 852048-64-7

6-((5-((3-chlorobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2755089
CAS No.: 852048-64-7
M. Wt: 453.95
InChI Key: SBJQYRDHEGKWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-((3-chlorobenzyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

Research has explored the synthesis of various heterocyclic compounds, including pyrimidines, triazolopyrimidines, and thiazolopyrimidines, highlighting the chemical versatility and reactivity of these compounds. For instance, the synthesis of indeno[2',1':5,6] pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines through reactions of specific chlorophenyl-thioxo-dihydropyrimidine with hydrazonoyl chlorides demonstrates regioselective synthesis yielding triazolopyrimidine derivatives in good yields, establishing the foundation for further chemical transformations and applications (Hassan, 2006).

Material Science and Catalysis

The development of new materials and catalysts is another significant area of application. Novel multicomponent synthesis methods for pyridine-pyrimidines and their derivatives, facilitated by triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, underscore the role of these compounds in enhancing catalytic processes. Such studies offer insights into the efficiency of synthesis techniques under microwave irradiation and solvent-free conditions, contributing to green chemistry and sustainable processes (Rahmani et al., 2018).

Pharmacophore Development

Even though the request excludes drug use and side effects, it's noteworthy that the structural motifs of these compounds are integral to pharmacophore development in medicinal chemistry. The exploration of their synthetic pathways and chemical properties provides a basis for designing novel compounds with potential therapeutic applications.

Optical and Electronic Applications

Investigations into the electronic and optical properties of thiopyrimidine derivatives reveal their potential in nonlinear optics (NLO) and optoelectronic applications. Studies on structural parameters, electronic, linear, and nonlinear optical properties of such compounds through DFT/TDDFT and experimental analyses indicate significant NLO character, suggesting their suitability for high-tech optoelectronic devices (Hussain et al., 2020).

Properties

IUPAC Name

6-[[5-[(3-chlorophenyl)methylsulfanyl]-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-6-7-14(2)18(8-13)28-19(10-17-11-20(29)25-21(30)24-17)26-27-22(28)31-12-15-4-3-5-16(23)9-15/h3-9,11H,10,12H2,1-2H3,(H2,24,25,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJQYRDHEGKWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC3=CC(=CC=C3)Cl)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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